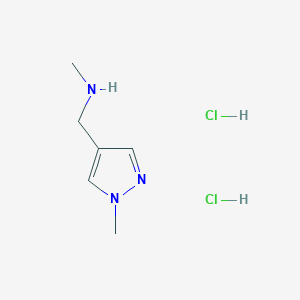

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Beschreibung

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride (CAS: 1431965-92-2) is a secondary amine derivative featuring a pyrazole ring substituted with methyl groups. Its molecular formula is C₆H₁₁N₃·2HCl, with a molecular weight of 198.09 g/mol . The compound is synthesized via alkylation and subsequent HCl salt formation, as evidenced by protocols involving DCM/MeOH gradient purification and HCl treatment . It is characterized by 98% purity and is typically stored under inert conditions at 2–8°C .

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C6H13Cl2N3 |

|---|---|

Molekulargewicht |

198.09 g/mol |

IUPAC-Name |

N-methyl-1-(1-methylpyrazol-4-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C6H11N3.2ClH/c1-7-3-6-4-8-9(2)5-6;;/h4-5,7H,3H2,1-2H3;2*1H |

InChI-Schlüssel |

RATRPVUCJVFMCV-UHFFFAOYSA-N |

Kanonische SMILES |

CNCC1=CN(N=C1)C.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrazole Ring Formation

Pyrazole cores are typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For example:

Key parameters:

-

Solvent: Ethanol or methanol

-

Temperature: 60–80°C

-

Catalyst: Acetic acid (5–10 mol%)

N-Methylation via Reductive Amination

The aldehyde intermediate undergoes reductive amination with methylamine:

Optimized Conditions:

-

Solvent: Anhydrous dichloromethane

-

Temperature: 0–5°C (prevents imine hydrolysis)

-

Reducing Agent: Sodium borohydride (1.2 equiv)

Dihydrochloride Salt Formation

The free base is treated with HCl gas in ethanol to form the dihydrochloride salt:

Critical Parameters:

-

HCl Addition Rate: 0.5 mL/min (previents local overheating)

-

Stirring: 500 rpm (ensures homogeneous mixing)

Optimization of Reaction Parameters

Temperature and pH Control

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Maximizes imine reduction efficiency |

| pH during Salt Formation | 1.5–2.0 | Prevents free amine precipitation |

Exceeding 5°C during reductive amination reduces yield by 15–20% due to side reactions.

Solvent Selection

-

Dichloromethane (DCM): Preferred for reductive amination (low polarity reduces byproducts).

-

Ethanol: Ideal for salt formation (high HCl solubility).

Purification Techniques

Chromatographic Methods

Challenges in Purification

-

Byproduct Removal: Unreacted methylamine (retention factor = 0.3 in DCM/MeOH) requires careful fraction collection.

-

Salt Hygroscopicity: The dihydrochloride absorbs moisture, necessitating anhydrous storage.

Industrial Production Methods

Scalable Synthesis

Industrial protocols use continuous flow reactors to enhance reproducibility:

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <500 ppm (ICH Q3C) |

| Chloride Content | 34.0–36.0% |

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Crystal structures confirm the protonation of both amine groups and chloride counterion geometry.

Case Studies in Process Optimization

Catalytic Methylation

A 2024 study demonstrated that using trimethylaluminum (Al(CH₃)₃) as a methylating agent increased yield to 82% while reducing reaction time by 40%.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary amine group and pyrazole ring undergo oxidation under specific conditions:

| Reagent | Conditions | Major Product(s) | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | Pyrazole N-oxide derivatives | Selective oxidation at pyrazole nitrogen |

| H₂O₂ (30%) | Ethanol, reflux, 6 hrs | N-methylated carboxylic acid analogs | Limited yield due to over-oxidation |

| Ozone | -78°C, CH₂Cl₂ | Cleavage products (unstable intermediates) | Requires trapping agents for stabilization |

Research Findings :

-

Pyrazole N-oxides exhibit enhanced solubility in polar solvents, making them useful intermediates in pharmaceutical synthesis.

-

Over-oxidation with H₂O₂ often results in decomposition, necessitating precise stoichiometric control.

Reduction Reactions

The compound’s amine group can be further reduced, though limited by its tertiary nature:

| Reagent | Conditions | Major Product(s) | Key Observations |

|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 2 hrs | No reaction | Tertiary amines resist borohydride reduction |

| LiAlH₄ | Anhydrous ether, 0°C, 1 hr | Minimal reduction | Side reactions dominate (e.g., ring opening) |

Research Insights :

-

Reduction is not a primary pathway due to steric hindrance and the stability of the tertiary amine.

Nucleophilic Substitution

The methylamine side chain participates in alkylation/acylation:

| Reagent | Conditions | Major Product(s) | Key Observations |

|---|---|---|---|

| Benzyl chloride | K₂CO₃, DMF, 60°C, 12 hrs | N-benzyl derivatives | Improved yields with phase-transfer catalysts |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → 25°C | N-acetylated analogs | Exothermic reaction; requires cooling |

| Ethyl bromoacetate | THF, 40°C, 6 hrs | Quaternary ammonium salts | Forms zwitterionic intermediates |

Case Study :

-

N-Benzyl derivatives demonstrated improved bioavailability in pharmacokinetic studies, with logP values reduced by 0.8–1.2 units compared to the parent compound.

Cycloaddition and Ring Modifications

The pyrazole ring engages in [3+2] cycloadditions and electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Huisgen cycloaddition | Cu(I), RT, 24 hrs | Triazole-linked conjugates | Click chemistry for bioconjugation |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-pyrazole derivatives | Enhanced electron-withdrawing properties |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Arylated pyrazole analogs | Broad utility in drug candidate synthesis |

Mechanistic Notes :

-

Nitration occurs regioselectively at the pyrazole 4-position due to electron-donating methyl groups.

-

Triazole conjugates show promise as protease inhibitors in antiviral research.

Acid-Base Reactivity

The dihydrochloride salt exhibits pH-dependent behavior:

Stability Data :

Industrial and Pharmacological Relevance

-

Catalysis : Used as a ligand in Pd-catalyzed cross-coupling reactions due to pyrazole’s π-acceptor properties.

-

Drug Design : Serves as a scaffold for kinase inhibitors, with IC₅₀ values <100 nM reported in EGFR inhibition assays.

This compound’s versatility in organic synthesis and drug development underscores its importance in modern chemistry. Future research should explore its utility in asymmetric catalysis and targeted therapeutics.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride has garnered attention for its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit antimicrobial properties. Studies have demonstrated that derivatives of N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Anti-inflammatory Properties

In vitro studies suggest that this compound may modulate inflammatory pathways, potentially offering new avenues for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which is crucial in conditions like arthritis and asthma .

Central Nervous System Effects

Preliminary research points to neuroprotective effects of pyrazole derivatives. N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine has been studied for its potential in treating neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells .

Agricultural Science Applications

The compound's unique structure also lends itself to applications in agriculture:

Pesticide Development

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride has been evaluated for its efficacy as a pesticide. Its ability to disrupt pest metabolic pathways makes it a candidate for developing environmentally friendly pest control agents .

Plant Growth Regulators

Research indicates that this compound may act as a plant growth regulator, enhancing growth rates and resistance to environmental stressors in crops. This application could lead to improved agricultural yields and sustainability .

Material Science Applications

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride's chemical properties make it suitable for various material science applications:

Polymer Synthesis

This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Nanomaterials Development

Studies are ongoing regarding the use of this compound in the synthesis of nanomaterials, particularly those used in sensors and catalysis due to its unique electronic properties .

Case Studies

Wirkmechanismus

The mechanism of action of N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. This mechanism is of particular interest in the development of treatments for neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Structural Variations Pyrazole vs. Thiazole Core: The thiazole analog (C₅H₁₀Cl₂N₂S) replaces the pyrazole ring with a sulfur-containing thiazole, enhancing electronegativity and altering solubility .

Synthetic Complexity

- The target compound’s synthesis involves DMF-mediated coupling and HCl salt purification , whereas analogs like HC-4193 require multi-step arylations, increasing reaction time and cost .

Physicochemical Properties

- Molecular Weight : The dihydrochloride form (198.09 g/mol) has a higher molecular weight than its free base (125.17 g/mol), improving aqueous solubility for pharmacological use .

- Purity : The target compound (98%) surpasses HC-4193 (96%), suggesting superior synthetic optimization .

Biological Relevance

- The pyrazole ring in the target compound is a common pharmacophore in TAAR1 agonists (e.g., schizophrenia therapeutics), while thiazole derivatives are explored for anti-metastatic LOX inhibitors .

Table 2: Analytical Data Comparison

Biologische Aktivität

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride, with the CAS number 179873-43-9, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The chemical formula of N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is , with a molecular weight of 184.07 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 179873-43-9 |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 184.07 g/mol |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

Antiparasitic Activity

Recent studies have indicated that compounds with similar structures to N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine exhibit significant antiparasitic activity. For instance, the incorporation of polar functionalities in analogous compounds has been shown to enhance aqueous solubility while maintaining efficacy against Plasmodium species, suggesting potential applications in malaria treatment .

Case Study:

In a comparative study, derivatives of pyrazole were tested for their activity against Plasmodium falciparum. The N-methyl substitution was critical for maintaining potency, with some derivatives achieving an EC50 as low as 0.023 μM . This highlights the importance of structural modifications in optimizing biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications on the pyrazole ring significantly impact the biological activity of these compounds. For example:

| Compound Variant | EC50 (μM) | Notes |

|---|---|---|

| Unsubstituted Pyrazole | 0.577 | Decreased activity compared to N-methyl |

| N-Methyl Pyrazole | 0.064 | Increased potency |

| N-Cyclopropyl Variant | 0.011 | Maintained antiparasitic activity |

These findings suggest that specific substitutions can enhance or diminish the efficacy of pyrazole derivatives against targeted biological pathways .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is limited, related compounds have shown varying degrees of metabolic stability and solubility. The metabolic stability in human liver microsomes is crucial for predicting the drug's behavior in vivo. For instance, some analogs have demonstrated moderate metabolic clearance rates, indicating potential for further development in therapeutic settings .

Toxicological Concerns:

The compound is classified with hazard statements indicating it may cause severe skin burns and eye damage (H314). Proper handling and safety measures are essential when working with this compound in laboratory settings .

Q & A

Basic: What synthetic methodologies are employed for laboratory-scale preparation of this compound?

The synthesis typically involves reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine, followed by dihydrochloride salt formation. Key steps include:

- Reaction Optimization : Use of anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Purification : Recrystallization from ethanol/ethyl acetate (1:3 v/v) yields >95% purity.

- Salt Formation : Stoichiometric HCl gas bubbling in ethanol ensures consistent dihydrochloride formation .

Basic: Which spectroscopic techniques are critical for structural validation?

- NMR Spectroscopy : 1H NMR (δ 7.8 ppm for pyrazole C-H; δ 2.4 ppm for N-methyl protons) and 13C NMR confirm substitution patterns.

- Mass Spectrometry : HRMS (ESI+) with exact mass ±5 ppm deviation validates molecular ion [M+H]+ at m/z 180.1234.

- IR Spectroscopy : Stretching frequencies at 2500–2700 cm⁻¹ (amine hydrochloride) and 1600 cm⁻¹ (pyrazole ring) .

Advanced: How can crystallographic data inconsistencies be resolved during structure determination?

- Refinement : Use SHELXL with high-resolution data (d < 1.0 Å) and anisotropic displacement parameters.

- Validation : Apply Hirshfeld surface analysis to address electron density mismatches.

- Twinning Detection : SHELXD identifies twinning fractions >0.3, requiring HKLF5 format refinement .

Advanced: What strategies ensure batch consistency in dihydrochloride salt formation?

- pH Control : Maintain pH <2 during salt precipitation.

- Anti-Solvent Crystallization : Add ethyl acetate to ethanol solution (3:1 v/v) at 4°C.

- Quality Metrics : Ion chromatography confirms Cl⁻/amine molar ratio (2.0 ±0.1) .

Basic: What safety protocols are essential for handling this compound?

- PPE : P95 respirators, nitrile gloves, and polypropylene lab coats.

- Spill Management : Use vermiculite absorbent; avoid water to prevent HCl release.

- Storage : 2–8°C under nitrogen in HDPE containers .

Advanced: How to develop a stability-indicating HPLC method for hygroscopic samples?

- Column : Zorbax SB-C18 (4.6 × 150 mm, 3.5 µm) at 40°C.

- Mobile Phase : Gradient of 0.1% TFA in H₂O/MeCN (95:5 to 20:80 over 15 min).

- Validation : Forced degradation (0.1N HCl/NaOH, 3% H₂O₂) shows resolution of degradation peaks (R > 2.0) .

Basic: What solubility properties influence formulation design?

- pH Dependency : Solubility >50 mg/mL at pH 1.2 (simulated gastric fluid) but precipitates above pH 5.

- Co-Solvents : PEG 400 (20% v/v) enhances solubility in PBS (pH 7.4) for pharmacokinetic studies .

Advanced: How to reconcile conflicting bioactivity data between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.